6-fluoro-2-propoxyquinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H12FNO3. It is characterized by a quinoline core structure substituted with a fluoro group at the 6-position, a propoxy group at the 2-position, and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 6-fluoro-2-propoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the propoxy group: This step involves the alkylation of the quinoline core using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
6-Fluoro-2-propoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or propoxy positions using nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include quinoline derivatives with modified functional groups.
Scientific Research Applications
6-Fluoro-2-propoxyquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its quinoline core, which is known for its activity against various pathogens.
Material Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-2-propoxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell death. Additionally, the fluoro group enhances the compound’s binding affinity to its targets, while the propoxy group modulates its solubility and bioavailability .
Comparison with Similar Compounds
6-Fluoro-2-propoxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:
6-Fluoroquinoline-3-carboxylic acid: Lacks the propoxy group, resulting in different solubility and bioavailability profiles.
2-Propoxyquinoline-3-carboxylic acid: Lacks the fluoro group, leading to reduced binding affinity to molecular targets.
6-Fluoro-2-methoxyquinoline-3-carboxylic acid: Contains a methoxy group instead of a propoxy group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are advantageous for various applications.
Properties
CAS No. |
2137600-07-6 |
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Molecular Formula |
C13H12FNO3 |
Molecular Weight |
249.2 |
Purity |
95 |
Origin of Product |
United States |
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